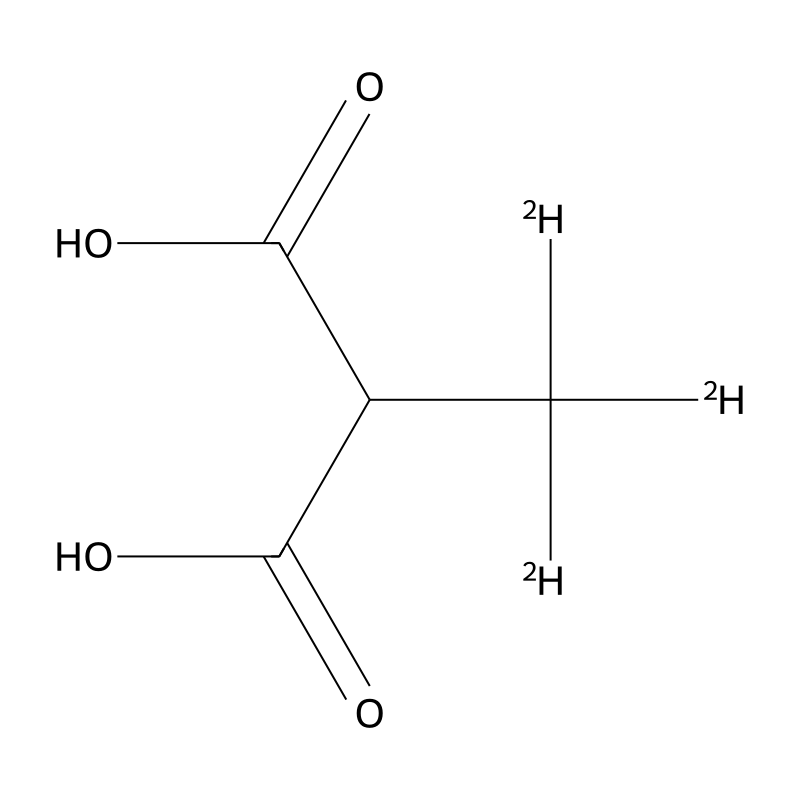Methyl-d3-malonic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Stable Isotope Labeling for Metabolic Studies
MD3 is a type of isotopically labeled molecule. This means one or more of its hydrogen atoms have been replaced with deuterium (D), a stable isotope of hydrogen. This substitution offers several advantages in research:
- Traceability: MD3 can be incorporated into a biological system, and scientists can track its fate through metabolic pathways by detecting the specific deuterium label using techniques like mass spectrometry Source: Sigma-Aldrich methyl-d3-malonic acid description: .
- Reduced Background Noise: The deuterium label helps distinguish MD3 from similar naturally occurring molecules, improving the sensitivity and accuracy of measurements Source: ProcureNet methyl-d3-malonic acid description.
Methyl-d3-malonic acid is a deuterated form of methylmalonic acid, characterized by the molecular formula and a molecular weight of approximately 121.11 g/mol. It is notable for its three deuterium atoms, which replace hydrogen atoms in the methyl group, resulting in a unique isotopic signature that can be utilized in various analytical applications. Methyl-d3-malonic acid is primarily known for its role in metabolic pathways, particularly in the metabolism of certain amino acids and fatty acids. It is also linked to conditions such as methylmalonic aciduria, which can arise from genetic defects affecting vitamin B12 metabolism .
MDMA itself doesn't have a specific mechanism of action within the body. Its primary function is as a tracer molecule. When introduced into a biological system, it behaves similarly to natural MMA but can be distinguished through mass spectrometry due to its isotopic labeling []. This allows researchers to track the metabolism and elimination of MMA, aiding in the diagnosis and monitoring of MMA-related disorders.
Methyl-d3-malonic acid exhibits biological activity primarily through its involvement in metabolic processes. Elevated levels of methylmalonic acid, including its deuterated form, can indicate metabolic disorders such as methylmalonic aciduria or deficiencies in vitamin B12. These conditions can lead to various health issues, including neurological symptoms and developmental delays. The measurement of methyl-d3-malonic acid levels in biological samples is often used as a biomarker for these disorders .
Methyl-d3-malonic acid can be synthesized through several methods:
- Deuteration of Methylmalonic Acid: This involves the substitution of hydrogen atoms with deuterium during the synthesis of methylmalonic acid.
- Chemical Synthesis: Starting from simpler precursors, methyl-d3-malonic acid can be synthesized using standard organic chemistry techniques involving reactions such as esterification and hydrolysis.
- Isotope Exchange: This method utilizes deuterated solvents or reagents to facilitate the exchange of hydrogen with deuterium in the compound .
Methyl-d3-malonic acid has several applications:
- Metabolic Research: It serves as a tracer in metabolic studies due to its isotopic labeling.
- Biomarker Analysis: Used to assess metabolic disorders related to vitamin B12 deficiency and other conditions.
- Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance spectroscopy for structural elucidation and quantification of metabolites .
Interaction studies involving methyl-d3-malonic acid often focus on its role in enzymatic reactions and metabolic pathways. It interacts with various enzymes involved in fatty acid metabolism and amino acid catabolism, particularly those that require coenzyme A. The isotopic labeling allows researchers to trace these interactions more effectively, providing insights into metabolic fluxes and enzyme kinetics .
Methyl-d3-malonic acid shares structural similarities with several other compounds, particularly those within the malonic acid family. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methylmalonic Acid | C4H6O4 | Non-deuterated form; involved in similar pathways |
| Malonic Acid | C3H4O4 | Lacks the methyl group; simpler structure |
| Dimethylmalonic Acid | C5H8O4 | Contains two methyl groups; larger molecular size |
| Ethylmalonic Acid | C5H8O4 | Ethyl group instead of methyl; different properties |
Methyl-d3-malonic acid's uniqueness lies in its isotopic labeling, which enhances its utility in research settings compared to its non-deuterated counterparts. This feature allows for precise tracking during metabolic studies and provides valuable information regarding enzyme mechanisms and metabolic pathways .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







